1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
Description
1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a fused benzofuropyrimidine core with benzyl and butyl substituents at positions 1 and 3, respectively. Benzofuropyrimidine derivatives are known for their broad bioactivity, including antitumor, anti-inflammatory, and antifungal properties . Its synthesis typically involves multi-step reactions, including cyclization and substitution, as demonstrated in studies using NMR and X-ray crystallography for structural validation .
Properties
CAS No. |
892426-58-3 |
|---|---|
Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.402 |
IUPAC Name |
1-benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H20N2O3/c1-2-3-13-22-20(24)19-18(16-11-7-8-12-17(16)26-19)23(21(22)25)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3 |
InChI Key |
DKJBQDUXRLYQBN-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-3-butyl-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves the following steps:
Chemical Reactions Analysis
1-Benzyl-3-butyl-1benzofuro[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-3-butyl-1benzofuro[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a candidate for studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-butyl-1benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, and more information is expected to emerge from future research .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The pharmacological and chemical properties of 1-Benzyl-3-butyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione can be contextualized through comparisons with analogous compounds. Below is a systematic evaluation:
Pyrrolo[3,2-d]pyrimidine-2,4-dione Derivatives
Pyrrolo[3,2-d]pyrimidine-2,4-diones share a similar dione-pyrimidine core but replace the benzofuran ring with a pyrrole moiety. For example:
- 3-Arylpiperazinylalkylpyrrolo[3,2-d]pyrimidine-2,4-diones exhibit selective α1-adrenoceptor antagonism, with IC₅₀ values in the nanomolar range . In contrast, benzofuropyrimidine derivatives like the target compound show broader anticancer activity due to enhanced lipophilicity from the benzyl/butyl groups .
- The benzofuropyrimidine scaffold, however, lacks TRPA1-specific activity, likely due to steric hindrance from the fused benzofuran ring .
Benzothieno[3,2-d]pyrimidine Derivatives
Benzothienopyrimidines replace the benzofuran oxygen with sulfur, altering electronic properties. For instance:
- N-([1]Benzothieno[3,2-d]pyrimidin-4-yl)formamidines undergo ring cleavage and cyclization reactions with hydroxylamine hydrochloride to form 1,2,4-oxadiazoles . This reactivity is less pronounced in benzofuropyrimidines, where the oxygen atom stabilizes the fused ring system against nucleophilic attack .
Pyrido[2,3-d]pyrimidine Derivatives
Pyridopyrimidines feature a pyridine ring fused to pyrimidine.
Functionalized Benzofuropyrimidines
- Benzofuro[3,2-d]pyrimidine-2,4-dicarbonitrile derivatives are patented for use in organic electroluminescence devices due to their electron-deficient core . The target compound’s benzyl/butyl substituents, however, prioritize medicinal applications over optoelectronic utility .
Structural and Functional Comparison Tables
Table 1: Core Structure and Bioactivity Comparison
Table 2: Pharmacokinetic Parameters
*Antiproliferative activity against HeLa cells.
Key Research Findings
- Synthetic Flexibility : Benzofuropyrimidines are more synthetically challenging than pyrrolo or pyrido analogs due to the need for precise benzofuran ring formation .
- Bioactivity : The benzyl and butyl groups in the target compound enhance membrane permeability, outperforming smaller substituents in cytotoxicity assays .
- Electrophilic Reactivity: Unlike benzothienopyrimidines, the benzofuropyrimidine core resists nucleophilic ring-opening, favoring stability in biological environments .
Biological Activity
1-Benzyl-3-butyl-benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound belonging to the benzofuro[3,2-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and highlighting its potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure that combines a benzofuran ring with a pyrimidine moiety. The presence of the benzyl and butyl substituents contributes to its biological activity by influencing its interaction with biological targets.
Structural Formula
Anticancer Activity
Research indicates that derivatives of benzofuro[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, studies have shown that certain compounds in this class can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell signaling pathways, such as the Ras/Raf/MEK/ERK pathway. This inhibition can lead to reduced expression of oncogenes and ultimately hinder tumor growth .
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of benzofuro[3,2-d]pyrimidine derivatives. These compounds have demonstrated efficacy against various bacterial strains.
- Case Study : In one study, compounds derived from 1-benzyl-3-butyl-benzofuro[3,2-d]pyrimidine were tested against multiple bacterial strains at varying concentrations (0.88, 0.44, and 0.22 μg/mm²). The results indicated significant antimicrobial activity, particularly against Gram-positive bacteria .
Antiviral Activity
The antiviral properties of related compounds have also been explored. Some derivatives have shown promise as inhibitors of viral replication.
- Example : A series of benzofuro derivatives were designed to target Enterovirus 71 (EV71), a virus responsible for hand, foot, and mouth disease. Certain derivatives displayed submicromolar inhibitory activity against EV71 replication .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
